Bienvenue dans la boutique en ligne BenchChem!

Hydroxyomeprazole

CYP2C19 inhibition CYP3A4 inhibition drug-drug interaction

5-Hydroxyomeprazole (CAS 92340-57-3) is the primary CYP2C19-mediated omeprazole metabolite and the only omeprazole-derived standard suitable for reversible CYP2C19/CYP3A4 inhibition studies. Unlike omeprazole sulfone (CYP3A4-specific) or 5′-O-desmethylomeprazole (mechanism-based inactivator), it enables accurate [I]/Ki determination without confounding irreversible inactivation. Validated for CYP2C19 phenotyping (HPLC LOD 0.01 nmol), PBPK modeling (GastroPlus™), and stereoselective PK studies. Compound-specific procurement is essential for isoform-specific activity measurement and DDI risk assessment.

Molecular Formula C17H19N3O4S
Molecular Weight 361.4 g/mol
CAS No. 92340-57-3
Cat. No. B127751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyomeprazole
CAS92340-57-3
Synonyms4-Methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridinemethanol;  5-Methoxy-2-[[(4-methoxy-3-methyl-5-hydroxymethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole;  Hydroxyomeprazole
Molecular FormulaC17H19N3O4S
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC
InChIInChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)
InChIKeyCMZHQFXXAAIBKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solid

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyomeprazole (CAS 92340-57-3): Analytical Reference Standard for Omeprazole CYP2C19 Metabolism Studies


Hydroxyomeprazole (5-hydroxyomeprazole, CAS 92340-57-3) is the primary hydroxylated metabolite of the proton pump inhibitor omeprazole, formed predominantly via cytochrome P450 2C19 (CYP2C19)-mediated oxidation [1]. As a major circulating metabolite with an AUCm/AUCp ratio ≥ 0.25 following a 20 mg omeprazole dose in humans, 5-hydroxyomeprazole serves as a critical analytical reference standard for CYP2C19 phenotyping studies, pharmacokinetic modeling, and drug-drug interaction assessments [2]. Unlike the parent drug omeprazole, which exhibits mechanism-based inhibition of CYP2C19 and CYP3A4, 5-hydroxyomeprazole acts exclusively as a reversible inhibitor of these cytochrome P450 isoforms [3].

Why 5-Hydroxyomeprazole Cannot Be Substituted with Other Omeprazole Metabolites in CYP Phenotyping Assays


Substitution of 5-hydroxyomeprazole with other omeprazole metabolites such as omeprazole sulfone or 5′-O-desmethylomeprazole is scientifically invalid due to fundamentally distinct CYP enzyme specificities, inhibition mechanisms, and formation kinetics. 5-Hydroxyomeprazole formation is primarily catalyzed by CYP2C19, whereas omeprazole sulfone formation is mediated by CYP3A4, rendering these metabolites non-interchangeable probes for isoform-specific activity measurement . Critically, 5-hydroxyomeprazole exhibits exclusively reversible CYP inhibition, while 5′-O-desmethylomeprazole and omeprazole sulfone function as mechanism-based inactivators (time-dependent inhibitors) of CYP2C19 and/or CYP3A4, introducing confounding irreversible enzyme inactivation when used inappropriately as substitutes [1]. These mechanistic divergences necessitate compound-specific procurement based on the precise analytical or research objective.

Quantitative Differentiation Evidence: 5-Hydroxyomeprazole vs. Closest Omeprazole Metabolite Analogs


Reversible CYP2C19/CYP3A4 Inhibition by 5-Hydroxyomeprazole vs. Mechanism-Based Inactivation by 5′-O-Desmethylomeprazole and Omeprazole Sulfone

5-Hydroxyomeprazole differs fundamentally from 5′-O-desmethylomeprazole and omeprazole sulfone in its CYP inhibition mechanism. While 5-hydroxyomeprazole acts exclusively as a reversible inhibitor of CYP2C19 and CYP3A4, 5′-O-desmethylomeprazole is a mechanism-based inactivator (time-dependent inhibitor, TDI) of both CYP2C19 and CYP3A4, and omeprazole sulfone is a TDI of CYP2C19 [1]. This mechanistic distinction has direct consequences for in vivo DDI prediction: metabolites including 5-hydroxyomeprazole were predicted to contribute 30–63% to in vivo hepatic CYP interactions, necessitating compound-specific consideration in quantitative DDI risk assessment [2].

CYP2C19 inhibition CYP3A4 inhibition drug-drug interaction time-dependent inhibition mechanism-based inactivation

CYP2C19-Dominant Formation of 5-Hydroxyomeprazole vs. CYP3A4-Dominant Formation of Omeprazole Sulfone

5-Hydroxyomeprazole formation is mediated predominantly by CYP2C19, whereas omeprazole sulfone formation is mediated predominantly by CYP3A4, establishing these metabolites as isoform-specific activity probes [1]. In Chinese liver microsome experiments, anti-CYP3A4 antibody alone almost completely abolished omeprazole sulfone formation (>87% inhibition), whereas anti-CYP2C8/9/19 antibody exhibited significant (P < 0.05) but incomplete inhibition of 5-hydroxyomeprazole formation, indicating partial CYP3A4 contribution to 5-hydroxylation . Correlation analyses confirmed this isoform specificity: OP 5-hydroxylation activity correlated with CYP2C19 content (r = 0.82, P < 0.01), while OP sulfoxidation correlated with CYP3A4 content (r = 0.78, P < 0.01) .

CYP2C19 phenotyping CYP3A4 phenotyping enzyme activity probe liver microsome isoform specificity

Stereoselective Formation: R-Omeprazole Generates 5-Hydroxyomeprazole at Higher Rate Than S-Omeprazole (Esomeprazole)

The formation of 5-hydroxyomeprazole is stereoselective, with CYP2C19 preferentially hydroxylating the R-enantiomer of omeprazole over the S-enantiomer (esomeprazole) [1]. In vitro human liver microsome experiments demonstrated that the formation rate of the hydroxy metabolite from esomeprazole (S-omeprazole) is lower than that from R-omeprazole [2]. The sum of intrinsic clearances for all three primary metabolites was approximately one-third lower for esomeprazole compared to R-omeprazole, suggesting substantially lower overall clearance of the S-enantiomer in vivo [3]. In vivo stereoselective disposition was further confirmed: following racemic IV omeprazole (20 mg) administration, the AUC(0-∞) of R(+)-5-hydroxyomeprazole was quantifiable across CYP2C19 genotypes, whereas S(-)-5-hydroxyomeprazole was undetectable in homozygous extensive metabolizers (hmEMs) and barely detectable in heterozygous EMs (htEMs) [4].

stereoselective metabolism enantiomer R-omeprazole esomeprazole CYP2C19

In Vivo AUC of 5-Hydroxyomeprazole as a CYP2C19 Phenotype Discriminator vs. Omeprazole Sulfone

5-Hydroxyomeprazole plasma concentrations reliably discriminate CYP2C19 extensive metabolizer (EM) from poor metabolizer (PM) phenotypes, whereas omeprazole sulfone concentrations do not [1]. In a clinical pharmacokinetic study, hydroxyomeprazole concentrations were consistently higher in EMs than in PMs, confirming that the hydroxy metabolite is formed by CYP2C19 (S-mephenytoin hydroxylase) [2]. The omeprazole/hydroxyomeprazole plasma concentration ratio demonstrated significant interphenotype differences after both first and eighth doses of omeprazole treatment, establishing this ratio as a valid in vivo CYP2C19 phenotyping index [3]. In contrast, the sulphone metabolite showed no such phenotype-dependent discrimination [4].

pharmacokinetics AUC CYP2C19 phenotype extensive metabolizer poor metabolizer

5-Hydroxyomeprazole as a Major Circulating Metabolite: AUCm/AUCp Ratio ≥ 0.25

Among omeprazole metabolites identified in vivo, 5-hydroxyomeprazole exhibits an AUCm/AUCp ratio (metabolite-to-parent area under the curve ratio) ≥ 0.25 when either total or unbound concentrations are measured following a single 20 mg dose of omeprazole [1]. This quantitative abundance threshold, alongside 5′-O-desmethylomeprazole, omeprazole sulfone, and carboxyomeprazole, establishes 5-hydroxyomeprazole as a major circulating metabolite requiring explicit consideration in physiologically based pharmacokinetic (PBPK) models [2]. In PBPK simulations using GastroPlus™, hydroxyomeprazole and omeprazole sulfone were the two primary metabolites explicitly modeled to describe omeprazole absorption and disposition [3].

metabolite exposure AUC ratio pharmacokinetic modeling PBPK metabolite in vivo abundance

Validated Research and Industrial Applications for 5-Hydroxyomeprazole (CAS 92340-57-3)


CYP2C19 Enzyme Activity Phenotyping in Liver Microsome and Recombinant CYP Assays

5-Hydroxyomeprazole is the validated analytical reference standard for CYP2C19 activity quantification in human liver microsomes, with 5-hydroxylation activity correlating strongly with CYP2C19 protein content (r = 0.82, P < 0.01) . The HPLC method developed for simultaneous quantification of 5-hydroxyomeprazole and omeprazole sulfone achieves detection limits of 0.01 nmol and recovery of 98–102% with RSD < 9.5%, enabling precise CYP2C19/CYP3A4 phenotyping at substrate concentrations as low as 2 μmol/L omeprazole . This application is essential for pharmacogenetic studies evaluating CYP2C19 polymorphism effects on drug metabolism [1].

Stereoselective Pharmacokinetic Studies of Omeprazole Enantiomers

5-Hydroxyomeprazole reference material is required for accurate quantification of R-omeprazole metabolism in stereoselective pharmacokinetic investigations. The compound enables discrimination between R(+)- and S(-)-5-hydroxyomeprazole enantiomers, which exhibit markedly different in vivo disposition: S(-)-5-hydroxyomeprazole is undetectable in homozygous CYP2C19 extensive metabolizers, whereas R(+)-5-hydroxyomeprazole is quantifiable across all CYP2C19 genotypes . This differential detection capability is critical for genotype-phenotype correlation studies and for understanding the stereoselective metabolic basis of esomeprazole's clinical pharmacokinetic profile .

Physiologically Based Pharmacokinetic (PBPK) Modeling and Drug-Drug Interaction Risk Assessment

5-Hydroxyomeprazole is a quantitatively validated input parameter for PBPK models describing omeprazole disposition and drug-drug interaction (DDI) prediction. As a major circulating metabolite with AUCm/AUCp ≥ 0.25, its inclusion in GastroPlus™ PBPK simulations is necessary for accurate in vivo clearance estimation . Furthermore, 5-hydroxyomeprazole contributes to reversible CYP2C19 and CYP3A4 inhibition, with metabolites collectively predicted to account for 30–63% of in vivo hepatic CYP interactions; accurate quantification of 5-hydroxyomeprazole is therefore essential for DDI risk assessment .

Reversible CYP Inhibition Studies Distinct from Mechanism-Based Inactivation Assays

5-Hydroxyomeprazole serves as the exclusive omeprazole-derived metabolite suitable for studies of reversible CYP2C19 and CYP3A4 inhibition, without the confounding effects of time-dependent inactivation . Unlike 5′-O-desmethylomeprazole and omeprazole sulfone, which function as mechanism-based inactivators of CYP2C19 and/or CYP3A4, 5-hydroxyomeprazole exhibits purely reversible inhibition kinetics . This mechanistic distinction makes 5-hydroxyomeprazole the appropriate reference standard for reversible [I]/Ki ratio determination in in vitro-to-in vivo extrapolation (IVIVE) of CYP-mediated DDIs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxyomeprazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.